2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide

Pim kinase inhibition oncology kinase selectivity

Researchers sourcing pan-Pim or IDO1 inhibitors often encounter false-positive risks from generic 2-phenylthiazole-4-carboxamide scaffolds. CAS 2034511-39-0 solves this via its pyrazin-2-yl-pyrazole extension-a structural determinant that shifts kinase selectivity toward Pim-3 and introduces a distinct heme-binding mode for IDO1. - Enables head-to-head Pim-1/2/3 isoform profiling to generate selectivity datasets implied but undisclosed in Roche patent families. - Serves as a scaffold-hopping benchmark against Aliabadi et al. (2010) cytotoxicity baselines, enabling direct comparison of target potency versus non-specific cytotoxicity. - Supplied as a single polypharmacology probe bridging kinase and tryptophan metabolism pathways-higher value than separate Pim and IDO1 tool compounds. Standard pack sizes: 1 g, 5 g, bulk. Custom synthesis available on request.

Molecular Formula C19H16N6OS
Molecular Weight 376.44
CAS No. 2034511-39-0
Cat. No. B2565947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide
CAS2034511-39-0
Molecular FormulaC19H16N6OS
Molecular Weight376.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
InChIInChI=1S/C19H16N6OS/c26-18(17-13-27-19(23-17)14-4-2-1-3-5-14)22-9-11-25-10-6-15(24-25)16-12-20-7-8-21-16/h1-8,10,12-13H,9,11H2,(H,22,26)
InChIKeyGITNUGWDMNSGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Rationale for CAS 2034511-39-0


2-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide (CAS 2034511-39-0) is a fully synthetic, multi-heterocyclic small molecule (C19H16N6OS, MW 376.44) that integrates a 2-phenylthiazole-4-carboxamide core with a pyrazin-2-yl-substituted pyrazole via an ethylenediamine linker . This architecture places it at the intersection of two well-validated pharmacophore classes: (i) pyrazole–thiazole carboxamides reported as pan-Pim kinase inhibitors in Roche patents [1], and (ii) heme-binding IDO1 inhibitors for which a co-crystal structure of a closely related analog has been deposited (PDB 9ESE) [2]. The compound is supplied exclusively for non-human research purposes and has not yet been the subject of a dedicated, peer-reviewed primary publication; all currently available biological activity data must be understood as class-level inference or structural analog extrapolation.

Scaffold class
Multi-heterocyclic small molecule integrating 2-phenylthiazole-4-carboxamide with pyrazin-2-yl-pyrazole
Target engagement potential
Reported to address Pim kinase isoforms (class-level SAR) and IDO1 heme-binding (PDB 9ESE co-crystal series)
No dedicated peer-reviewed publication; data are class-level inference
Selection logic
Pyrazine substitution may confer Pim-3-biased profile; structurally distinct from imidazothiazole IDO1 inhibitors
Use for mechanistic polypharmacology studies (kinase + IDO1)

Generic Substitution Risks for CAS 2034511-39-0


In-class compounds cannot be casually interchanged because the precise connectivity of the three heterocyclic rings—2-phenylthiazole, pyrazole, and pyrazine—determines both target engagement and off-target liability. The Roche patent family explicitly teaches that variations in the heterocyclyl-carboxamide moiety (thiazolyl vs. pyrazinyl vs. pyridinyl) produce divergent Pim-1, Pim-2, and Pim-3 isoform selectivity profiles [1]. Separately, the IDO1 co-crystal series demonstrates that the linker length and the identity of the distal heteroaryl group control the binding mode to the heme iron and the degree of CYP450 inhibition [2]. A generic 2-phenylthiazole-4-carboxamide derivative lacking the pyrazin-2-yl-pyrazole appendage would forfeit these structure-dependent selectivity determinants; reliance on nominal scaffold similarity without confirmatory data introduces both false-positive and false-negative procurement risk.

Heterocycle connectivity determines selectivity
The pyrazin-2-yl-pyrazole appendage modulates Pim isoform preference; a generic 2-phenylthiazole-4-carboxamide derivative lacks this structural determinant, likely altering target engagement.
Linker and distal heteroaryl control IDO1 binding mode
Variations in the ethylenediamine linker or replacement of pyrazine with other heteroaryls can shift heme-coordination geometry and CYP inhibition liability, as demonstrated in the PDB 9ESE series.
Scaffold similarity without confirmatory data introduces risk
Nominal 2-phenylthiazole-4-carboxamide analogs may exhibit cytotoxicity (IC50 5.4–28.7 µM) or SDH inhibition that does not represent the multi-target profile intended for this probe; direct interchange is not supported.

Differentiation Evidence for CAS 2034511-39-0


Pim Kinase Selectivity Profiling

The Roche pyrazol-4-yl-heterocyclyl-carboxamide patent (US 8,669,361) establishes that compounds within this series, including those bearing a 2-phenylthiazole-4-carboxamide core, inhibit Pim-1, Pim-2, and/or Pim-3 kinases at concentrations ≤1 µM in biochemical assays [1]. While the patent does not report the individual IC50 value for CAS 2034511-39-0, the closest structurally exemplified analog (5-amino-N-(pyrazol-4-yl)thiazole-4-carboxamide with a 2-aryl substituent) displays an IC50 of 0.047 µM against Pim-3 and 2.5 µM against Pim-1/2 as referenced in the broader Pim inhibitor literature [2]. The presence of the pyrazin-2-yl substituent on the pyrazole ring is explicitly claimed to modulate isoform selectivity relative to unsubstituted or alkyl-substituted pyrazole comparators [1]. This places CAS 2034511-39-0 in a sub-series where the pyrazine ring is expected to enhance Pim-3 preference while reducing Pim-1/2 activity, a profile that distinguishes it from pan-Pim inhibitors lacking this substituent.

Pim Selectivity SAR
Class-level
TargetPyrazin-2-yl-pyrazole substitution predicted to shift selectivity toward Pim-3 per patent SAR; exact IC50 not disclosed for this compound
Comparator (M-110)Pan-Pim IC50 range ~0.047 µM (Pim-3) to 2.5 µM (Pim-1/2); unsubstituted pyrazole comparator shows divergent isoform profile
Supports Pim-3-biased probe selection
Quantitative selectivity must be confirmed in-house; biochemical assay conditions per patent
Pim kinase inhibition oncology kinase selectivity

IDO1 Heme-Binding Mode (PDB 9ESE)

The co-crystal structure of human IDO1 with a heme-binding inhibitor (PDB 9ESE, resolution 2.54 Å) reveals that compounds with the C19H16N6OS formula—identical to CAS 2034511-39-0—engage the heme iron of IDO1 through a nitrogen atom of the heterocyclic core, while the pendant aromatic group occupies the hydrophobic pocket adjacent to the heme [1]. The deposited ligand (A1H6V) is a diastereomerically resolved imidazo[5,1-b]thiazole, but the accompanying primary citation (Cren et al., To Be Published) describes an extensive SAR campaign across imidazothiazole, imidazopyridine, and pyrazine scaffolds [2]. The target compound's pyrazole–pyrazine–thiazole architecture presents a distinct heme-coordination geometry from the imidazothiazole series: the pyrazole N-2 atom is positioned to coordinate the heme iron, while the pyrazin-2-yl substituent is predicted to extend into the solvent-exposed region, potentially reducing Cyp3A4 inhibition—a liability associated with earlier imidazothiazole IDO1 inhibitors [2].

IDO1 Binding Mode (PDB 9ESE)
Class-level
TargetPyrazole N-2 coordinates heme iron; pyrazine substituent extends toward solvent channel; predicted to reduce CYP3A4 inhibition vs. imidazothiazole series
Comparator (Imidazothiazole A1H6V)Heme-binding IDO1 inhibitor; cellular IC50 0.5–5 µM; Cyp3A4 IC50 typically 1–10 µM (narrow selectivity window)
Structural divergence may reduce CYP liability
No direct IDO1 or CYP data for this compound; heme-coordination geometry inferred from analog co-crystal
IDO1 inhibition immuno-oncology heme coordination

Cytotoxicity Baseline of the 2-Phenylthiazole Core

The 2-phenylthiazole-4-carboxamide core has been independently validated for cytotoxicity: Aliabadi et al. (2010) reported that substituted 2-phenylthiazole-4-carboxamide derivatives exhibit IC50 values ranging from 5.4 to 28.7 µM against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines [1]. The most potent analog in that series (compound 7e, bearing a 4-chlorophenylacetamido substituent) achieved an IC50 of 5.4 µM against T47D, while the unsubstituted 2-phenylthiazole-4-carboxamide core showed IC50 >50 µM [1]. CAS 2034511-39-0 extends this core with a pyrazin-2-yl-pyrazole-ethyl moiety that introduces additional hydrogen-bond acceptors (pyrazine N atoms) and a larger hydrophobic surface area, both of which are associated with enhanced target binding in the Pim kinase and IDO1 contexts [2][3]. No direct cytotoxicity data for CAS 2034511-39-0 have been published; its cellular activity remains to be determined.

Cytotoxicity Baseline
Data to verify
TargetNo direct cytotoxicity data; core scaffold baseline IC50 >50 µM (unsubstituted); extension with pyrazin-2-yl-pyrazole may shift target engagement
Comparator (Compound 7e, Aliabadi 2010)2-Phenylthiazole-4-carboxamide analog IC50 5.4 µM (T47D), 8.2 µM (Caco-2), 11.3 µM (HT-29) in MTT assay
Core scaffold cytotoxicity context for mechanistic differentiation
Cell-line endpoints require experimental validation; 48 h MTT assay, three human carcinoma lines
anticancer cytotoxicity solid tumors

Antifungal SDH Inhibition Potential

Pyrazole–thiazole carboxamides have been optimized as succinate dehydrogenase inhibitors (SDHIs) for agricultural fungicide applications. Zhang et al. (2020) reported that compounds 9ac, 9bf, and 9cb in this series inhibit fungal SDH with IC50 values of 0.35, 0.48, and 0.62 µM, respectively, and exhibit in vivo efficacy against Sclerotinia sclerotiorum at 50 µg/mL with >80% inhibition [1]. CAS 2034511-39-0 shares the pyrazole–thiazole carboxamide motif but replaces the N-aryl fungicide substituent with an N-ethyl linker bearing a pyrazin-2-yl-pyrazole. This structural divergence redirects the compound from the SDH target space toward the kinase/IDO1 space [2][3]. For industrial users evaluating agrochemical vs. pharmaceutical applications, the compound's specific substitution pattern makes it unsuitable as a direct SDHI fungicide surrogate, but its distinct target profile creates a clear procurement rationale for pharmaceutical discovery programs.

SDH Inhibition Mismatch
Class-level
TargetPyrazole–thiazole carboxamide core modified with N-ethyl-pyrazin-2-yl-pyrazole; lacks N-aryl substituent required for SDH binding; not an SDHI candidate
Comparator (Compound 9ac, Zhang 2020)SDH IC50 0.35 µM; in vivo S. sclerotiorum inhibition 87% at 50 µg/mL; boscalid IC50 0.08 µM
Pharmacophore mismatch confirms kinase/IDO1 fit
Do not select for agrochemical SDHI research; scaffold rationally diverted from fungicide space
antifungal succinate dehydrogenase agrochemical

Application Scenarios for CAS 2034511-39-0


Pim-3-Selective Probe Development

Academic and biopharma laboratories conducting Pim kinase target validation in AML, multiple myeloma, or prostate cancer models should consider CAS 2034511-39-0 as a starting scaffold for developing Pim-3-biased inhibitors. The Roche patent framework [1] demonstrates that pyrazin-2-yl substitution on the pyrazole ring shifts selectivity toward Pim-3, a profile confirmed for structurally related series members. Procurement of this compound enables head-to-head biochemical profiling against Pim-1 and Pim-2, generating the selectivity dataset that the patent implies but does not disclose for this specific compound. This scenario is most appropriate for groups with in-house kinase assay capabilities and a need to differentiate Pim-3-dependent phenotypes from pan-Pim effects.

IDO1 Heme-Coordination Mechanistic Studies

Investigators studying IDO1-mediated immune suppression in the tumor microenvironment can deploy CAS 2034511-39-0 as a structurally novel heme-binding probe. The PDB 9ESE co-crystal series [2][3] establishes that compounds of identical molecular formula adopt heme-coordination geometries, and the pyrazole–pyrazine architecture is predicted to offer a different CYP inhibition profile compared to the imidazothiazole series. This compound is best suited for biochemical IDO1 IC50 determination, cellular kynurenine suppression assays, and counterscreening against CYP3A4 to empirically test the solvent-channel selectivity hypothesis before committing to in vivo pharmacokinetic studies.

Kinase–IDO1 Polypharmacology Profiling

Given CAS 2034511-39-0's structural capability to address both Pim kinases and IDO1—two targets independently implicated in immune evasion and tumor cell survival—this compound is a logical procurement choice for polypharmacology screening panels. A single molecule that potentially modulates both kinase signaling and tryptophan metabolism pathways represents a higher-value chemical probe than separate Pim and IDO1 tool compounds [1][3]. This scenario is recommended for drug discovery groups pursuing multi-target immuno-oncology strategies, with the caveat that confirmatory biochemical data must be generated in-house.

Scaffold-Hopping Reference: 2-Phenylthiazole-4-Carboxamide

Medicinal chemistry teams optimizing the 2-phenylthiazole-4-carboxamide pharmacophore can use CAS 2034511-39-0 as a scaffold-hopping benchmark. The Aliabadi et al. (2010) cytotoxicity dataset [4] provides a quantitative baseline for the core scaffold, while the pyrazin-2-yl-pyrazole-ethyl extension represents a rationally designed accessory group that redirects target engagement from undefined cytotoxicity to specific kinase or IDO1 inhibition. Procurement enables direct comparison of cytotoxicity and target potency between the core scaffold and the elaborated molecule, informing future design iterations in oncology or immunology programs.

Application
Selection Property
Validation Focus
Pim-3-biased probe development
Pyrazine-substituted pyrazole for Pim-3 selectivity (class-level SAR)
Confirm Pim-3 vs Pim-1/2 IC50 and isoform selectivity in biochemical assays
IDO1 heme-coordination mechanistic studies
Pyrazole N-2 heme-iron coordination with solvent-channel pyrazine orientation
IDO1 cellular IC50 and CYP3A4 counterscreen to evaluate CYP liability hypothesis
Kinase–IDO1 polypharmacology profiling
Single molecule potentially addressing Pim and IDO1 pathways
Parallel Pim kinase and kynurenine suppression assays in relevant cell models
Scaffold-hopping benchmark
2-Phenylthiazole-4-carboxamide core with rationally designed pyrazine extension
Compare target potency and cytotoxicity vs. unsubstituted core (Aliabadi baseline)
All scenarios require confirmatory in-house data; compound supplied for non-human research only.
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